molecular formula C11H13N B2499138 1-Phenylpent-4-yn-1-amine CAS No. 1344306-25-7

1-Phenylpent-4-yn-1-amine

Cat. No.: B2499138
CAS No.: 1344306-25-7
M. Wt: 159.232
InChI Key: IOQFVCAXMPFUAV-UHFFFAOYSA-N
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Description

1-Phenylpent-4-yn-1-amine (Molecular Formula: C11H15N) is a chemical building block of interest in synthetic organic chemistry. While specific biological data for this compound is limited, its molecular structure, featuring both an amine and an alkyne functional group attached to a phenyl ring, makes it a versatile intermediate for constructing more complex molecules. Compounds with similar structural motifs, such as 1-phenylpent-4-yn-2-ols, have been demonstrated to be valuable precursors in iodine monochloride (ICl)-promoted cascade reactions for the synthesis of 1-naphthaldehydes . These aldehyde structures are important intermediates in the preparation of various pharmaceuticals and fine chemicals . The presence of both the alkyne and amine groups on the same chain allows for diverse reaction pathways, including cyclization and annulation reactions, which are fundamental strategies in heterocyclic and polycyclic chemistry. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpent-4-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h1,4-8,11H,3,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQFVCAXMPFUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Elucidations of Alkynyl Amine Transformations

Intramolecular Cyclization Chemistry

The intramolecular cyclization of aminoalkynes is a powerful method for the synthesis of nitrogen-containing heterocycles. For 1-phenylpent-4-yn-1-amine, these reactions are of particular interest as they can lead to the formation of valuable five-membered ring systems. The outcomes of these cyclizations are highly dependent on the reaction conditions, particularly the choice of catalyst.

The intramolecular cyclization of this compound and its derivatives can lead to a variety of nitrogen-containing heterocycles. While specific studies on this compound are limited, the reactivity of analogous systems provides significant insight into its expected chemical behavior.

Pyrrolidines and Pyrroles: The most common cyclization pathway for δ-alkynyl amines like this compound is the formation of five-membered rings. Depending on the reaction conditions and the nature of the catalyst, both saturated (pyrrolidines) and unsaturated (pyrroles) heterocycles can be synthesized. For instance, metal catalysts such as gold, palladium, and copper are known to promote the cyclization of aminoalkynes. researchgate.netmdpi.com Gold(I) catalysts, in particular, are highly effective in activating the alkyne moiety towards nucleophilic attack by the amine. mdpi.com The resulting cyclization can lead to the formation of a 2-phenyl-5-methylenepyrrolidine, which can then isomerize to the more stable 2-phenyl-5-methylpyrrole under appropriate conditions. The synthesis of N-alkylated-2-phenylpyrrolidines has been reported, which are structurally related to the expected cyclization product of N-substituted this compound. researchgate.net

The following table summarizes the expected heterocyclic products from the cyclization of this compound under different catalytic conditions.

Catalyst SystemExpected Major ProductReferences
Gold(I) salts (e.g., AuCl, AuCl3)2-Phenyl-5-methylenepyrrolidine mdpi.com
Palladium(II) salts (e.g., PdCl2)2-Phenyl-5-methylpyrrole nih.gov
Base-mediated (e.g., KOtBu)2-Phenyl-5-methylenepyrrolidine

Indolizinium Derivatives: While less common for simple aminoalkynes, the formation of indolizinium derivatives can be envisioned through a double cyclization cascade if the nitrogen atom is part of a pyridine (B92270) ring or a similar aromatic heterocycle.

Azetidines: The formation of four-membered azetidine (B1206935) rings via intramolecular cyclization of this compound is generally not favored due to the high activation barrier for 4-exo-dig cyclizations. However, specialized catalytic systems have been developed for such transformations in other alkynyl amine systems.

The regioselectivity of the intramolecular cyclization of this compound is governed by Baldwin's rules for ring closure. For the formation of a five-membered ring, two pathways are possible: a 5-exo-dig cyclization leading to a five-membered ring with an exocyclic double bond, or a 5-endo-dig cyclization resulting in a five-membered ring with an endocyclic double bond.

According to Baldwin's rules, both 5-exo-dig and 5-endo-dig cyclizations are favored. pku.edu.cn However, in practice, the 5-exo-dig pathway is often preferred for metal-catalyzed reactions of terminal alkynes, leading to the formation of a methylenepyrrolidine derivative. The phenyl group at the stereocenter can influence the stereochemical outcome of the cyclization, potentially leading to diastereoselective formation of the product.

Computational studies on related systems have shown that the nature of the catalyst and the substituents on the alkyne and amine can significantly influence the relative activation barriers for the exo and endo pathways. acs.orgchemrxiv.org For instance, gold and palladium catalysts are known to favor the 5-exo-dig cyclization of terminal aminoalkynes. acs.orgresearchgate.net

The table below outlines the general regiochemical preferences in the cyclization of δ-alkynyl amines.

Cyclization ModeRing SizeSubstituent PatternFavored/Disfavored (Baldwin's Rules)Typical Catalysts
5-exo-dig5Exocyclic double bondFavoredAu(I), Pd(II)
5-endo-dig5Endocyclic double bondFavored
4-exo-dig4Exocyclic double bondDisfavoredSpecialized catalysts
6-endo-dig6Endocyclic double bondFavored

Rearrangement and Isomerization Mechanisms (e.g., propargylic rearrangements, double bond migration)

Alkynyl amines can undergo various rearrangement and isomerization reactions. In the context of this compound, propargylic rearrangements are less likely due to the terminal nature of the alkyne. However, double bond migration in the cyclized products is a common phenomenon. For example, the initially formed 2-phenyl-5-methylenepyrrolidine can isomerize to the thermodynamically more stable 2-phenyl-5-methylpyrrole, especially in the presence of an acid or a transition metal catalyst. This isomerization involves a proton transfer and a shift of the double bond into the ring, leading to an aromatic pyrrole (B145914) system.

Electrophilic and Nucleophilic Addition Reactions Involving the Alkynyl Amine Moiety

The alkyne and amine functionalities in this compound can participate in both electrophilic and nucleophilic addition reactions.

The terminal alkyne is susceptible to electrophilic addition. For instance, in the presence of an electrophile such as N-iodosuccinimide (NIS), a 5-endo-dig electrophilic cyclization can occur, leading to the formation of a 5-iodomethyl-2-phenyl-3,4-dihydro-2H-pyrrole. researchgate.netnih.gov

The amine group, being nucleophilic, can react with various electrophiles. For example, acylation of the amine with an acyl chloride would yield the corresponding amide. This modification of the nucleophilicity of the nitrogen atom can have a profound impact on the subsequent cyclization chemistry.

Nucleophilic addition to the alkyne is also possible, particularly when the alkyne is activated by a metal catalyst. For instance, in the presence of a palladium catalyst, a variety of nucleophiles can add across the triple bond.

Computational and Theoretical Studies of Reaction Mechanisms

These studies can predict the relative energies of transition states for different reaction pathways, such as the endo-dig versus exo-dig cyclizations. chemrxiv.org They can also model the role of the catalyst in activating the alkyne and facilitating the nucleophilic attack of the amine.

The catalytic cycles for metal-catalyzed reactions of alkynyl amines have been the subject of detailed computational studies. In palladium-catalyzed cyclizations, the mechanism is believed to involve the formation of a palladacyclic intermediate.

The proposed catalytic cycle for the palladium-catalyzed cyclization of an aminoalkyne typically involves the following steps:

Coordination of the alkyne to the Pd(II) catalyst.

Nucleophilic attack of the amine onto the activated alkyne, forming a vinyl-palladium species.

Insertion of the alkene part of the molecule into the vinyl-palladium bond.

Reductive elimination to release the cyclized product and regenerate the Pd(0) catalyst, which is then re-oxidized to Pd(II) to complete the cycle.

DFT calculations can model the structures and energies of the transient species involved in these catalytic cycles, including the key palladacyclic intermediates, providing a deeper understanding of the reaction mechanism and the factors that control selectivity.

Identification and Characterization of Key Reactive Intermediates (e.g., Allylic Cations)

The mechanistic pathways of transformations involving this compound are dictated by the nature of the transient reactive intermediates formed during the reaction. Understanding the structure and stability of these intermediates is crucial for predicting reaction outcomes and optimizing synthetic protocols. The unique structure of this compound, which features a terminal alkyne, a nucleophilic secondary amine, and a stabilizing phenyl group at the benzylic position, allows for the formation of several key types of reactive intermediates, particularly in metal-catalyzed and acid-promoted reactions.

Research into the reactivity of homopropargyl amines, a class to which this compound belongs, has shown that a predominant reaction pathway is intramolecular cyclization. These reactions are often mediated by transition metals that act as π-Lewis acids, activating the alkyne toward nucleophilic attack.

π-Alkyne Complex Formation

The initial step in many metal-catalyzed transformations of this compound is the coordination of the metal center (e.g., Au(I), Pt(II), Pd(II)) to the terminal alkyne. This interaction forms a π-alkyne complex. This complexation polarizes the carbon-carbon triple bond, rendering the internal alkyne carbon electrophilic and highly susceptible to intramolecular nucleophilic attack by the distal amine group.

Cyclization and Zwitterionic/Organometallic Intermediates

Following alkyne activation, the amine nitrogen attacks the electrophilic carbon. For this compound, this can theoretically proceed via two regiochemical pathways:

6-endo-dig cyclization: This pathway results in the formation of a six-membered ring, leading to a 2-phenyl-1,2,3,4-tetrahydropyridine derivative.

5-exo-dig cyclization: This pathway would yield a five-membered ring, specifically a 2-(phenylethyl)-3,4-dehydropyrrolidine derivative.

The intermediate generated immediately after the cyclization event is typically a highly reactive species. In the case of gold catalysis, this can be depicted as a vinyl-gold species, which is in equilibrium with a zwitterionic form possessing a carbanion at the terminal carbon and an ammonium (B1175870) cation. This intermediate subsequently undergoes protodeauration or other terminating steps to yield the final product and regenerate the catalyst.

Stabilized Cationic Intermediates

While a classical, discrete allylic cation is not always formed, the intermediates in these cyclizations exhibit significant cationic character that is stabilized by resonance. The stability of allylic cations is well-established, contributing approximately 13 kcal/mole to their formation. youtube.com In transformations of this compound, related stabilized cationic intermediates are key. For instance, during acid-catalyzed cyclization, protonation of the alkyne can generate a vinyl cation. The subsequent attack by the amine leads to a cyclic intermediate where the positive charge is stabilized by the nitrogen atom.

Furthermore, the benzylic position of the amine group can play a significant role in stabilizing any cationic charge developed at the α-carbon. In reactions proceeding via an SN1-type mechanism or in cascade reactions like the Prins/Friedel-Crafts cyclization observed in similar systems, a benzyl (B1604629) carbenium ion can be a key intermediate. beilstein-journals.org Such intermediates are stabilized by delocalization of the positive charge into the phenyl ring.

The table below summarizes the key reactive intermediates proposed in the transformations of this compound and related alkynyl amines, along with methods for their characterization.

Table 1: Key Reactive Intermediates in Transformations of this compound

Intermediate TypeProposed Structure/DescriptionMethod of Characterization / Evidence
Metal π-Alkyne Complex Coordination of a metal catalyst (e.g., Au(I), Pt(II)) to the terminal alkyne bond.Spectroscopic analysis (NMR, IR) of stable model complexes, Computational studies (DFT).
Vinyl Cation Formed via protonation of the alkyne under strong acidic conditions. Highly electrophilic.Trapping experiments with nucleophiles, Kinetic studies, Computational modeling.
Zwitterionic/Vinyl-Metal Intermediate Results from intramolecular amine attack on the metal-activated alkyne during cyclization.Characterization of stable analogues, Isotope labeling studies, Trapping experiments, DFT calculations.
Benzylic Cation Cationic center at the carbon bearing the phenyl group, stabilized by resonance with the aromatic ring.Observed in related cascade reactions; formation inferred from product structures and reaction kinetics. beilstein-journals.org
Allylic Cation A resonance-stabilized cation with the charge delocalized over three carbon atoms (C=C-C⁺). youtube.comacsgcipr.orgWhile not a primary intermediate in simple cyclization, it can be formed in subsequent rearrangements or alternative pathways. acsgcipr.org

Advanced Applications and Research Utility of Alkynyl Amine Frameworks

Role as Versatile Building Blocks in Complex Organic Synthesis

The dual functionality of alkynyl amines like 1-Phenylpent-4-yn-1-amine positions them as powerful precursors in the construction of intricate molecular architectures. The amine group can act as a nucleophile or a directing group, while the alkyne can participate in a variety of coupling reactions and cycloadditions.

Alkynyl amines are instrumental in the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many biologically active compounds. The intramolecular cyclization of alkynyl amines is a common strategy to construct these rings. For instance, gold and other transition metals can catalyze the cyclization of γ-alkynylamines to form substituted pyrrolidines. The specific substitution pattern of the starting alkynyl amine dictates the final structure of the heterocyclic product.

Another important reaction is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound, which can be generated from an alkynyl amine precursor, cyclizes with a primary amine to form a pyrrole (B145914). While not a direct cyclization of the alkynyl amine itself, the framework provides the necessary atoms for the ultimate heterocyclic structure.

The following table summarizes some of the heterocyclic systems that can be synthesized from alkynyl amine precursors.

Starting MaterialCatalyst/ReagentHeterocyclic Product
γ-AlkynylaminesGold or other transition metalsSubstituted Pyrrolidines
Alkynyl amine derivatives-Pyrroles, Pyridines, Indoles

The heterocycles and other structures derived from alkynyl amines are often key components of pharmaceuticals and other bioactive molecules. The pyrrolidine (B122466) ring, for example, is a central feature in numerous natural products and synthetic drugs. The ability to introduce substituents with stereochemical control during the cyclization of chiral alkynyl amines is particularly valuable in medicinal chemistry.

Furthermore, the propargylamine (B41283) moiety (a structure closely related to this compound) is a known pharmacophore in several enzyme inhibitors. For instance, propargylamines are found in inhibitors of monoamine oxidase (MAO), enzymes that are targets for the treatment of neurological disorders. The terminal alkyne can form a covalent bond with the enzyme's active site, leading to irreversible inhibition.

The reactivity of the alkyne group in this compound also lends itself to applications in material science. The "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for polymer synthesis and modification. Alkynyl-functionalized monomers can be polymerized with azide-containing monomers to create high-molecular-weight polymers with well-defined structures.

These polymers can have a range of properties depending on the specific monomers used, with potential applications in coatings, adhesives, and advanced composites. The amine functionality can further be used to tune the material's properties, for example, by providing a site for cross-linking or for altering surface characteristics.

Application in Asymmetric Catalysis as Chiral Ligands or Catalysts

When prepared in an enantiomerically pure form, this compound and related chiral alkynyl amines can serve as valuable ligands in asymmetric catalysis. The nitrogen atom can coordinate to a metal center, and the chiral environment created by the stereocenter can induce enantioselectivity in a variety of chemical reactions.

These chiral ligands have been employed in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The alkyne group can also be used to tether the ligand to a solid support, facilitating catalyst recovery and recycling, which is a significant advantage in industrial applications.

Design and Synthesis of Oligomeric and Polycyclic Structures

The difunctional nature of this compound allows for its use in the synthesis of oligomers and complex polycyclic molecules. Sequential reactions involving both the amine and alkyne groups can lead to the construction of extended molecular frameworks. For example, the amine could be acylated, and the alkyne could then undergo a coupling reaction, with this sequence being repeated to build up an oligomeric chain.

Furthermore, intramolecular reactions in more complex derivatives of this compound can lead to the formation of intricate polycyclic systems. These structures are of interest not only for their potential biological activity but also for their unique three-dimensional shapes, which could find applications in host-guest chemistry and molecular recognition.

Analytical and Characterization Methodologies in Alkynyl Amine Research

Advanced Spectroscopic Techniques for Structural Confirmation and Reaction Monitoring (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable tools for the structural elucidation of newly synthesized compounds like 1-Phenylpent-4-yn-1-amine. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) together provide a detailed picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the different types of protons. The protons on the phenyl group would appear in the aromatic region (typically δ 7.2-7.5 ppm). The single proton on the carbon bearing the amine group (the stereogenic center) would likely appear as a multiplet around δ 3.4 ppm. nih.gov The methylene (B1212753) protons of the pentynyl chain would exhibit characteristic shifts and coupling patterns. The terminal alkyne proton is also a key diagnostic signal, usually appearing around δ 2.0 ppm. rsc.org The amine (-NH₂) protons can appear over a broad range (δ 0.5-5.0 ppm) and the signal may be broad; adding D₂O would cause this signal to disappear, confirming its identity. libretexts.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. For this compound, characteristic peaks would include those for the phenyl ring carbons, the two sp-hybridized carbons of the alkyne (around δ 70-90 ppm), and the aliphatic carbons of the chain. nih.govrsc.org The carbon atom attached to the nitrogen (C1) would be found in the range of δ 40-65 ppm. libretexts.org

2D NMR Techniques: Experiments like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate directly bonded protons and carbons, confirming assignments made in the 1D spectra. nih.gov

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups.

The N-H stretching of the primary amine group typically appears as two distinct peaks in the range of 3300-3500 cm⁻¹. libretexts.org

The C≡C stretching of the terminal alkyne gives a weak but sharp absorption band around 2100-2140 cm⁻¹. rsc.org

The ≡C-H stretching of the terminal alkyne produces a strong, sharp peak at approximately 3300 cm⁻¹. rsc.org

C-H stretching from the aromatic ring is observed just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns.

For this compound (C₁₁H₁₃N), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (159.23 g/mol ).

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. thieme-connect.com

The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. libretexts.org Predicted collision cross-section (CCS) values can also aid in identification. uni.lu

Table 1: Predicted and Observed Spectroscopic Data for this compound and Related Structures

Technique Functional Group / Atom Predicted/Observed Value (this compound) Reference Compound Data
¹H NMR Aromatic C-H ~7.2-7.5 ppm 7.24–7.42 ppm (5-Phenylpent-4-yn-1-ol) rsc.org
Amine N-H ~0.5-5.0 ppm (broad) -
Methine C-H (at C1) ~3.4 ppm -
Alkyne C-H ~2.0 ppm 2.00 ppm (1-(p-Tolyl)pent-4-yn-1-one) rsc.org
¹³C NMR Alkyne C≡C ~70-90 ppm 81.1 & 89.4 ppm (5-Phenylpent-4-yn-1-ol) rsc.org
C1 (C-N) ~40-65 ppm 45 ppm (Propargylic amine) nih.gov
IR Amine N-H stretch ~3300-3500 cm⁻¹ (two bands) General for primary amines libretexts.org
Alkyne C≡C stretch ~2100-2140 cm⁻¹ 2112 cm⁻¹ (1-(p-Tolyl)pent-4-yn-1-one) rsc.org
Alkyne ≡C-H stretch ~3300 cm⁻¹ 3267 cm⁻¹ (1-(p-Tolyl)pent-4-yn-1-one) rsc.org
MS Molecular Ion [M]⁺ m/z 159 [M+H]⁺: 160.11208 (Predicted) uni.lu

Crystallographic Studies for Elucidating Solid-State Structures and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For chiral molecules like this compound, single-crystal X-ray diffraction is invaluable for unambiguously establishing the relative and absolute stereochemistry.

The process involves growing a single, high-quality crystal of the compound (or a suitable crystalline derivative). This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise positions of all atoms in the crystal lattice can be determined. This provides exact bond lengths, bond angles, and torsional angles. d-nb.info

In the context of alkynyl amine research, X-ray crystallography has been used to:

Confirm the connectivity of atoms in newly synthesized propargylic amines. nih.gov

Establish the (E)-configuration of allylic amines formed in stereoselective reactions. researchgate.net

Elucidate the structure of metal-catalyst complexes with amine substrates, providing insight into reaction mechanisms. mdpi.com

Determine the absolute configuration of chiral products, often by forming a derivative with a known chiral auxiliary.

For this compound, a successful crystallographic analysis would provide irrefutable proof of its structure and, if a single enantiomer is crystallized, its absolute configuration.

Chromatographic and Other Methods for Stereochemical Purity Analysis (e.g., HPLC for enantiomeric excess)

Since this compound is a chiral molecule, assessing its enantiomeric purity is crucial, especially after asymmetric synthesis or resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable technique for this purpose.

The principle involves passing a solution of the amine mixture through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates. This results in their separation, and they are detected as two distinct peaks in the chromatogram.

Key aspects of this analysis include:

Method Development: Finding the right combination of chiral column (e.g., Daicel Chiralpak or Chiralcel series) and mobile phase (typically a mixture of hexane (B92381) and an alcohol like isopropanol) is essential to achieve baseline separation of the enantiomers. doi.orgrsc.org

Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated from the integrated areas of the two peaks in the chromatogram. An ee of >99% is often considered enantiopure. mdpi.com

Reaction Monitoring: Chiral HPLC is frequently used to monitor the progress and stereoselectivity of asymmetric reactions in real-time. rsc.org

Kinetic resolution, a process where one enantiomer of a racemic amine reacts faster than the other, can also be monitored effectively using chiral HPLC or Gas Chromatography (GC) to determine the enantiomeric excess of both the unreacted amine and the product formed. rsc.orggoogle.com

Table 2: Chromatographic Methods for Chiral Amine Analysis

Technique Purpose Typical Stationary Phase Typical Mobile Phase Information Obtained
Chiral HPLC Determination of enantiomeric excess (ee) Daicel Chiralpak (e.g., IC, AD-H, AS-H) Hexane/Isopropanol mixtures Retention times for each enantiomer, peak areas for ee calculation doi.orgrsc.orgrug.nl
Chiral GC Determination of enantiomeric excess (ee) Chiral capillary columns Helium carrier gas Retention times and peak areas, often used for more volatile amines rsc.org

Characterization of Catalytic Systems (e.g., ICP-MS, TGA, IR, Raman for heterogeneous catalysts)

The synthesis of amines, including alkynyl amines, often relies on catalysis. When heterogeneous catalysts (where the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture) are used, their characterization is vital for understanding their activity, stability, and reusability. researchgate.net

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique used to determine the elemental composition of a catalyst, particularly the precise metal loading. catalysis.blogresearchgate.net It can detect metal content down to parts-per-billion levels, which is crucial for confirming the amount of active metal on a support and for checking for metal leaching into the product solution after a reaction. unito.it Sample preparation typically involves digesting the solid catalyst in strong acid. catalysis.blog

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of a catalyst, identify the temperature at which ligands or support materials decompose, and quantify the amount of organic material grafted onto an inorganic support. rsc.orgacs.orgbohrium.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to characterize the functional groups present on the catalyst surface and to confirm the successful immobilization of ligands or active species onto a support material. rsc.orgacs.org For example, IR can confirm the presence of amine functional groups on a modified silica (B1680970) support. bohrium.com Raman spectroscopy is particularly useful for characterizing carbon-based materials like graphene or carbon nanotubes that might be used as catalyst supports. acs.org

Table 3: Techniques for Heterogeneous Catalyst Characterization

Technique Principle Information Provided
ICP-MS Atomization and ionization of the sample in a plasma, followed by mass analysis. Precise elemental composition and metal loading of the catalyst; detects trace metal leaching. catalysis.blogunito.it
TGA Measurement of mass loss upon heating in a controlled atmosphere. Thermal stability, decomposition temperatures, quantification of surface-grafted species. researchgate.netbohrium.com
IR Spectroscopy Absorption of infrared radiation by molecular vibrations. Identification of functional groups on the catalyst support and immobilized ligands. rsc.orgyoutube.com
Raman Spectroscopy Inelastic scattering of monochromatic light. Structural information, particularly for carbon-based supports and metal oxides. acs.orgacs.org

Future Research Directions and Emerging Perspectives

Development of Novel and More Efficient Catalytic Systems for Alkynyl Amine Transformations

The synthesis and transformation of alkynyl amines heavily rely on catalytic systems. While precious metals like gold, rhodium, and platinum have demonstrated effectiveness, the future lies in developing more economical and sustainable alternatives. mdpi.com Research is increasingly focused on earth-abundant and less toxic metals such as copper, nickel, and iron. mdpi.comresearchgate.net

Copper catalysts, in particular, are appealing due to their low cost, reduced toxicity, and accessibility. mdpi.com They have shown significant promise in various transformations, including the A³ (aldehyde-alkyne-amine) coupling reaction, a powerful method for synthesizing propargylamines. researchgate.net Future work will likely involve designing novel ligands to enhance the efficiency and selectivity of copper-catalyzed reactions. Similarly, cobalt has been identified as a viable catalyst for A³ coupling, offering an alternative to more traditional metals. researchgate.net

Another significant challenge is the hydroamination of alkynes with aliphatic amines, where the amine's strong coordination to the metal catalyst can inhibit reactivity. nih.gov A promising approach combines a gold catalyst with a zinc-based co-catalyst (Zn(OTf)₂) to overcome this issue, achieving high yields under mild conditions. nih.gov The development of dual-catalytic systems, where two different metals work synergistically, represents a key frontier. For instance, a nickel/copper system with distinct chiral ligands has been used for the asymmetric synthesis of S-propargyl sulfinamides, showcasing exceptional control over stereoselectivity. acs.org

Future efforts will aim to create catalysts that are not only efficient but also robust and recyclable, further enhancing their practical utility and environmental friendliness. nih.gov

Table 1: Comparison of Emerging Catalytic Systems for Alkynyl Amine Synthesis

Catalyst System Key Advantages Relevant Transformation Reference
Copper-based Low cost, low toxicity, readily available A³ Coupling, Cycloadditions mdpi.com
Gold/Zinc (dual) Overcomes catalyst inhibition by aliphatic amines Intermolecular Hydroamination nih.gov
Cobalt-based Inexpensive alternative to precious metals A³ Coupling researchgate.net
Nickel-based Efficient for C-N bond formation Amidation of Alkynyl Acids acs.org

Expansion of Reaction Scope and Exploration of Unprecedented Reactivity Modes

Beyond established methods like A³ coupling, researchers are exploring novel ways to functionalize alkynyl amines. A key area of interest is the selective C-H functionalization of tertiary amines, which are common structures in pharmaceuticals. nih.gov For example, an oxidative, regiospecific α-methylene C-H functionalization of tertiary amines with alkynes has been developed using a gold/zinc catalytic system, producing a variety of propargylic amines. nih.gov

The exploration of multicomponent reactions (MCRs) involving alkynes continues to be a vibrant field. researchgate.netrsc.org These reactions allow for the construction of complex molecular architectures in a single step, which is highly efficient. Future research will focus on designing new MCRs that incorporate alkynyl amines as key building blocks, expanding the diversity of accessible molecular scaffolds.

Furthermore, there is a growing interest in uncovering unprecedented reactivity modes. The use of highly reactive intermediates, such as 5-(alkynyl)dibenzothiophenium salts, opens up new synthetic possibilities. nih.gov These salts can act as electrophilic acetylene (B1199291) synthons or undergo regioselective additions to the carbon-carbon triple bond, leading to the formation of complex products like vinyl sulfones and phenanthrenes. nih.gov Similarly, the reaction of polyamines with certain DNA modifications has revealed unexpected pathways, leading to the formation of novel heterocyclic scaffolds like 'ribodiazepane'. nih.gov Applying such novel reactivity concepts to alkynyl amines could lead to the discovery of entirely new chemical transformations.

Advanced Mechanistic Investigations Through Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. The integration of experimental studies with computational methods, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic chemistry. maxapress.comacs.org

For instance, DFT calculations have been used to elucidate the mechanism of gold-catalyzed isomerization of alkynyl epoxides to furans, detailing the energetics of various transition states and intermediates. maxapress.com Similar computational studies on the synergistic gold/amine-catalyzed α-alkynylation of aldehydes have revealed that the reaction proceeds through a stepwise mechanism where an alkynyl product is formed first and then isomerizes to an allenyl product. acs.org

Applying these integrated approaches to the transformations of 1-Phenylpent-4-yn-1-amine and related compounds can provide critical insights. Mechanistic studies can help explain the regioselectivity observed in reactions, predict the most favorable reaction pathways, and guide the development of catalysts with enhanced activity and selectivity. acs.org For example, exploring the mechanism of nickel-catalyzed amidation of aryl alkynyl acids through control experiments and DFT calculations has been crucial for understanding and optimizing the transformation. acs.org

Interdisciplinary Applications in Chemical Biology, Medicinal Chemistry, and Advanced Materials Science

The unique structural features of alkynyl amines make them valuable scaffolds for interdisciplinary research. The terminal alkyne group is particularly useful for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction's efficiency and orthogonality allow for the precise conjugation of alkynyl amines to biomolecules, such as oligonucleotides, for applications in molecular diagnostics and biotechnology. nih.gov

In medicinal chemistry, the propargylamine (B41283) motif, present in many alkynyl amines, is a key structural element in numerous bioactive compounds and approved drugs. researchgate.net Future research will involve synthesizing libraries of this compound derivatives and screening them for various biological activities. The development of enzymatic cascade reactions using transaminases offers an environmentally friendly route to produce chiral amines, which are critical building blocks for pharmaceuticals. researchgate.net

The potential of alkynyl amines in materials science is also an emerging area of exploration. Their rigid alkyne functionality and the reactive amine group can be exploited for the synthesis of novel polymers and functional materials. For example, alkynyl amines can be incorporated as linkers in the synthesis of multifunctional oligonucleotide conjugates, which are of interest for developing nucleic acid-based therapies and nanotechnological applications. nih.gov

Innovations in Sustainable and Green Synthesis Protocols for Alkynyl Amines

The principles of green chemistry are increasingly guiding synthetic methodology. Future research on alkynyl amines will prioritize the development of sustainable and environmentally benign protocols. nih.gov This includes minimizing waste, avoiding toxic reagents, and using mild reaction conditions.

A key strategy is the development of recyclable catalysts. nih.gov Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are a sustainable alternative to their homogeneous counterparts. Another approach is the use of greener solvents. Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have been successfully used as metal-free promoters for the alkylation of amines with allylic alcohols under mild, room-temperature conditions. rsc.org

One-pot cascade reactions represent another pillar of green synthesis, as they reduce the need for intermediate purification steps, saving time, resources, and minimizing waste. researchgate.net Multi-enzymatic cascade systems, for instance, have been designed for the asymmetric synthesis of chiral amines from simple starting materials, demonstrating high efficiency and excellent enantioselectivity. mdpi.com Additionally, the use of visible-light photocatalysis offers a sustainable method for driving chemical transformations, as seen in the metal-free, photoredox-catalyzed formation of C(sp³)–C(sp) bonds from amine derivatives. researchgate.netchemrxiv.org

Table 2: Green Synthesis Strategies for Alkynyl Amine Transformations

Strategy Example Key Benefit Reference
Recyclable Catalysts Heterogeneous basic polystyrene resin Catalyst reuse, waste reduction nih.gov
Green Solvents Deep Eutectic Solvents (DESs) Metal-free, mild conditions, biodegradable rsc.org
Cascade Reactions Multi-enzymatic synthesis of chiral amines Atom economy, reduced purification steps researchgate.netmdpi.com

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